molecular formula C19H17N5O2 B5581308 2-({2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile

2-({2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile

Cat. No.: B5581308
M. Wt: 347.4 g/mol
InChI Key: FAIYWRAURCSCBQ-FOKLQQMPSA-N
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Description

The compound “2-({2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-ethoxy-4-[(3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethine]-phenyl 2-methylbenzoates were synthesized from the reactions of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-(2-methylbenzoxy)-benzaldehyde .


Chemical Reactions Analysis

The acetylation reactions of similar compounds were investigated, and type N-acetyl derivatives were obtained . Also, these compounds were titrated potentiometrically with tetrabutylammonium hydroxide in four non-aqueous solvents .

Scientific Research Applications

Antibacterial and Antifungal Agents

Triazole-derived Schiff bases have been synthesized and tested for their antibacterial and antifungal activities. These compounds, including variants like 2-methoxy-6-[(Z)-(1H-1,2,4-triazol-3-ylimino) methyl]phenol (L1) and 4-[(Z)-(1H-1,2,4-triazol-3-ylimino)methyl]benzene-1,3-diol (L2), have shown high antimicrobial activity against various bacterial and fungal strains. Such studies highlight the potential of triazole derivatives as effective antibacterial and antifungal agents (Sumrra et al., 2017).

Antioxidant Additives

Research into thiazole derivatives, including compounds like 4-(2-Aminothiazol-4-yl)-phenol, has been conducted to evaluate their efficacy as antioxidant additives for lubricating oils. This investigation into the antioxidant properties suggests the potential utility of similar compounds in enhancing the oxidative stability of industrial products (Amer et al., 2011).

Photocycloaddition Reactions

Studies on the photocycloaddition reactions of phenol to benzonitriles, including methoxy-, methyl-, and chloro-substituted variants, provide insights into the reactivity of these compounds under light. Such reactions offer potential pathways for synthesizing complex organic molecules, highlighting the role of benzonitriles in photochemical studies (Al-Jalal, 1990).

Synthesis of Complex Molecules

The one-pot synthesis approach has been applied to create compounds such as 4-methoxy(aralkoxy)imino-areno[1,3]oxazin-2-ones, showcasing the versatility of triazole derivatives in synthesizing complex organic molecules. This methodology underscores the importance of such compounds in facilitating diverse chemical syntheses (Kurz et al., 2004).

Schiff Base Ligands

Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and characterized for their antimicrobial activity. These compounds demonstrate the broader utility of Schiff bases in medicinal chemistry, especially in developing agents with potential antibacterial and antifungal properties (Vinusha et al., 2015).

Properties

IUPAC Name

2-[[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-2-25-19-9-15(11-23-24-13-21-22-14-24)7-8-18(19)26-12-17-6-4-3-5-16(17)10-20/h3-9,11,13-14H,2,12H2,1H3/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYWRAURCSCBQ-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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